The compound can be classified under heterocyclic compounds, specifically as a pyrrolo-benzimidazole derivative. Its structural features suggest possible applications in drug design and development due to the biological relevance of both the pyrrole and benzimidazole rings. Notably, derivatives of benzimidazole are known for diverse biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors such as hydrazones or hydrazines with suitable carbonyl compounds.
The molecular structure of 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can be described as follows:
The compound's geometry and bond lengths can be analyzed using X-ray crystallography or computational chemistry methods to provide insights into its steric and electronic properties.
7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol participates in various chemical reactions typical for compounds containing both nitrogen and oxygen functionalities:
These reactions are crucial for further functionalization leading to derivatives with enhanced biological activity .
The mechanism of action for compounds like 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol often involves interactions at the molecular level with biological targets:
Data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound accurately.
7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol has several potential applications:
The compound is systematically named under IUPAC conventions as 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol, reflecting its fused heterocyclic structure. The name specifies:
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | 7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
CAS Registry Number | 123567-31-7 [1] |
Molecular Formula | C₁₁H₁₂N₂O |
PubChem CID | 15661162 [2] |
Synonyms | 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-3-ol; 3-Hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
Alternative naming conventions may reverse the fusion direction (e.g., "benzo[d]" instead of benzimidazole-centric numbering), but all valid forms specify identical core connectivity and substituent positions [1] [2] [5].
This compound features a tricyclic system comprising:
The fusion occurs such that the pyrrole's C1-C2 bond connects to the imidazole's N1-C2 bond (pyrrolo[1,2-a] fusion). Benzannulation refers to the benzene ring fused at the imidazole's C4-C5 positions, forming a bicyclic benzimidazole unit. Key structural parameters include:
The saturated C2-C3 bond in the pyrrolidine ring reduces aromaticity compared to fully unsaturated analogs (e.g., pyrrolo[1,2-a]benzimidazole), increasing conformational flexibility and reactivity at C3 [3].
The C3 carbon bearing the hydroxyl group is a stereogenic center due to its four distinct substituents:
This necessitates analysis of R and S enantiomers:
No experimental resolution studies or chiral chromatography data for this specific compound are reported in the literature. However, analogous dihydroimidazol-4-ol complexes exhibit distinct biological activities based on configuration, underscoring the importance of stereochemistry in functional applications [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3